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Compound of Interest

Compound Name: 2-Chloro-5-fluoro-6-nitro-toluene

CAS No.: 1805527-07-4

Cat. No.: B1431119 Get Quote

An Application Guide for the Strategic Use of 2-Chloro-5-fluoro-6-nitro-toluene in Synthetic

Chemistry

This document serves as a detailed guide for researchers, scientists, and drug development

professionals on the effective utilization of 2-Chloro-5-fluoro-6-nitro-toluene. As a highly

functionalized aromatic building block, this compound offers significant potential in the

synthesis of complex molecular architectures, particularly within the pharmaceutical and fine

chemical industries. This guide moves beyond simple procedural outlines to provide a deeper

understanding of the molecule's reactivity, underpinned by mechanistic principles, to empower

researchers in designing robust and efficient synthetic strategies.

Physicochemical Properties and Safety Mandates
A thorough understanding of a reagent's properties and hazards is the foundation of safe and

successful experimentation. 2-Chloro-5-fluoro-6-nitro-toluene is a solid at room temperature

and requires specific handling procedures to mitigate risks.[1]

Compound Data Summary
The key physical and chemical properties are summarized below for quick reference.
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Property Value Source

IUPAC Name
1-chloro-5-fluoro-4-methyl-2-

nitrobenzene
[1]

Molecular Formula C₇H₅ClFNO₂ [1]

Molecular Weight 189.57 g/mol [1]

Appearance
Yellow to brown crystalline

mass or powder
[1]

Melting Point 42 - 45 °C [1]

Storage

Store in a cool, dry, well-

ventilated place in a tightly

sealed container.

[1]

Essential Safety Protocols
2-Chloro-5-fluoro-6-nitro-toluene is classified as an irritant and is harmful if ingested or

inhaled. Adherence to strict safety protocols is mandatory.

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile),

safety goggles with side shields or a face shield, and a laboratory coat.

Handling: All manipulations should be performed within a certified chemical fume hood to

avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly

after handling.

First Aid:

Skin Contact: Immediately wash off with plenty of soap and water. If irritation persists,

seek medical attention.

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if

present and easy to do so. Continue rinsing and seek immediate medical attention.

Ingestion: Do NOT induce vomiting. Rinse mouth and call a poison control center or

physician for guidance.
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Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek

medical attention.

Disposal: Dispose of waste materials in accordance with local, state, and federal

environmental regulations.

Core Reactivity: The Chemistry of an Activated
Aromatic System
The synthetic utility of 2-Chloro-5-fluoro-6-nitro-toluene is dictated by the interplay of its

substituents on the toluene ring. The strongly electron-withdrawing nitro group (-NO₂) is the

dominant activating feature. It powerfully depletes electron density from the aromatic ring,

particularly at the ortho and para positions, making the ring susceptible to attack by

nucleophiles. This activation is the cornerstone of its primary application in Nucleophilic

Aromatic Substitution (SₙAr) reactions.[2][3]

The chloro, fluoro, and methyl groups also exert electronic and steric effects that influence

regioselectivity and reaction rates. The halogens are excellent leaving groups in SₙAr reactions,

with the carbon-chlorine bond being the most likely site of substitution by common

nucleophiles.

The Mechanism of Nucleophilic Aromatic Substitution
(SₙAr)
The SₙAr reaction is the most important transformation involving this substrate. It typically

proceeds via a two-step addition-elimination mechanism.[2][3]

Nucleophilic Addition: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom bearing

a leaving group (in this case, the chlorine atom). This step is typically the rate-determining

step and results in the formation of a resonance-stabilized anionic intermediate known as a

Meisenheimer complex.[2][3] The stability of this complex is greatly enhanced by the

electron-withdrawing nitro group, which delocalizes the negative charge.

Elimination of the Leaving Group: The aromaticity of the ring is restored through the

expulsion of the leaving group (chloride ion), yielding the final substituted product.
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Caption: The two-step addition-elimination mechanism of SₙAr.

Application Protocol: SₙAr with an Amine
Nucleophile
This protocol details a representative SₙAr reaction using an amine nucleophile, a common

transformation in the synthesis of pharmaceutical intermediates. This reaction substitutes the

chlorine atom with the amine.

Materials and Equipment
2-Chloro-5-fluoro-6-nitro-toluene

Primary or secondary amine (e.g., morpholine, piperidine) (1.1 equivalents)

Aprotic polar solvent (e.g., Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF))

Inorganic base (e.g., K₂CO₃, DIPEA) (2.0 equivalents)

Round-bottom flask with reflux condenser

Magnetic stirrer and stir bar

Heating mantle or oil bath

Inert atmosphere setup (Nitrogen or Argon)

Thin Layer Chromatography (TLC) plate and chamber

Separatory funnel

Rotary evaporator

Experimental Workflow
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1. Reaction Setup
- Combine reactants, base, solvent

- Flush with N₂/Ar

2. Reaction
- Heat to 80-100 °C

- Stir vigorously

3. Monitoring
- Use TLC to track disappearance

  of starting material

4. Aqueous Work-up
- Cool to RT

- Quench with water
- Extract with organic solvent

Upon completion

5. Purification
- Dry organic layer (Na₂SO₄)

- Concentrate via rotary evaporation
- Purify by column chromatography

6. Characterization
- Obtain NMR, MS, etc.

- Confirm structure and purity

Click to download full resolution via product page

Caption: A generalized workflow for SₙAr reactions.

Step-by-Step Procedure
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-Chloro-5-
fluoro-6-nitro-toluene (1.0 eq), the desired amine (1.1 eq), and potassium carbonate (2.0

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1431119?utm_src=pdf-body-img
https://www.benchchem.com/product/b1431119?utm_src=pdf-body
https://www.benchchem.com/product/b1431119?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1431119?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


eq).

Solvent Addition: Add a suitable volume of dry DMSO to the flask to create a stirrable mixture

(approx. 0.2-0.5 M concentration).

Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring.

Monitor the reaction progress by TLC until the starting material is consumed (typically 4-12

hours).

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

Carefully pour the reaction mixture into a separatory funnel containing water and ethyl

acetate.

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic

layers.

Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove

residual DMSO and water.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

Purification: Purify the crude material by flash column chromatography on silica gel using an

appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure

product.

Broader Synthetic Context
Beyond its direct use in SₙAr reactions, 2-Chloro-5-fluoro-6-nitro-toluene is a strategic

starting material for more elaborate synthetic campaigns.

Intermediate in Pharmaceutical Synthesis
This compound is a documented intermediate in the synthesis of advanced pharmaceutical

agents. For example, it serves as a key building block for Ceritinib, a targeted therapy used in

the treatment of certain types of lung cancer.[1] Its structure allows for the sequential and

regioselective introduction of different functionalities required for the final complex drug

molecule.
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Synthesis of the Starting Material
The synthesis of 2-Chloro-5-fluoro-6-nitro-toluene itself can be achieved through several

strategic routes, typically involving sequential halogenation and nitration steps.[1] For instance,

one could envision a pathway starting with the nitration of an appropriate chlorofluorotoluene or

the chlorination of a fluoronitrotoluene.[1][4] The choice of route depends on the availability of

starting materials and the need to control regioselectivity based on the directing effects of the

substituents.[1]

Conclusion
2-Chloro-5-fluoro-6-nitro-toluene is a powerful and versatile intermediate for organic

synthesis. Its reactivity is dominated by the nitro group's activation of the aromatic ring towards

nucleophilic aromatic substitution, providing a reliable method for forming carbon-nitrogen,

carbon-oxygen, and other carbon-heteroatom bonds. By understanding the mechanistic

principles that govern its reactivity and adhering to rigorous safety protocols, researchers can

effectively leverage this building block to construct complex and high-value molecules for a

wide range of applications, from pharmaceuticals to advanced materials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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